dnqx

Catalog No.
S526462
CAS No.
2379-57-9
M.F
C8H4N4O6
M. Wt
252.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dnqx

CAS Number

2379-57-9

Product Name

dnqx

IUPAC Name

6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H4N4O6

Molecular Weight

252.14 g/mol

InChI

InChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14)

InChI Key

RWVIMCIPOAXUDG-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2

Synonyms

6,7-dinitroquinoxaline-2,3-dione, DNQX, FG 9041, FG-9041

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2

Potential as a Neuroprotective Agent:

6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX) has been explored for its potential neuroprotective properties. Studies suggest it acts as a competitive non-NMDA glutamate receptor antagonist, meaning it competes with the neurotransmitter glutamate for binding sites on these receptors []. Overactivation of NMDA receptors can lead to excitotoxicity, a process contributing to neuronal damage in various neurological disorders like stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS) []. Therefore, DNQX has been investigated as a potential therapeutic candidate for these conditions, although further research is needed to determine its efficacy and safety in human applications [, ].

Tool for Studying Glutamate Receptor Function:

Due to its antagonistic effect on NMDA receptors, DNQX is a valuable tool in research investigating the role of these receptors in various brain functions. By selectively blocking NMDA receptors, scientists can observe the specific effects of this receptor blockade on phenomena like learning, memory, and synaptic plasticity []. This information helps researchers understand the complex mechanisms underlying these processes and the potential contribution of NMDA receptors.

Research into Other Biological Activities:

While the primary focus of research on DNQX has been its interaction with NMDA receptors and its potential as a neuroprotective agent, studies have also explored its potential activities in other areas. These include investigations into its:

  • Anticonvulsant properties []
  • Effects on cell proliferation and cancer cell viability []
  • Potential role in modulating inflammation []

6,7-Dinitroquinoxaline-2,3-dione, commonly referred to as DNQX, is a selective and competitive antagonist of the AMPA and kainate receptor subfamilies of ionotropic glutamate receptors. Its molecular formula is C₈H₄N₄O₆, with a molecular weight of 252.14 g/mol. DNQX plays a significant role in neurophysiological research, particularly in studies related to synaptic transmission and neuronal excitability. It is widely utilized in laboratory settings to explore the properties of glutamate receptors and their implications in various neurological conditions .

DNQX acts as a competitive antagonist at the non-NMDA glutamate receptor by binding to the glutamate binding site and preventing the natural neurotransmitter, glutamate, from activating the receptor []. This disrupts excitatory neurotransmission and helps researchers understand the role of non-NMDA receptors in various physiological processes.

DNQX primarily functions by binding to the AMPA and kainate receptors, inhibiting the action of glutamate, which is the principal excitatory neurotransmitter in the brain. This antagonistic action leads to a reduction in excitatory postsynaptic currents (EPSCs) in neuronal cultures. For instance, at a concentration of 10 µM, DNQX effectively blocks both spontaneous and evoked EPSCs in mouse cortical neurons . Additionally, DNQX has been shown to exhibit partial agonist activity at AMPA receptors in the presence of specific transmembrane AMPA receptor regulatory proteins .

The biological activity of DNQX extends beyond mere receptor antagonism. It has been observed to enhance the survival of retinal ganglion cells significantly more than other compounds like MK-801 . In behavioral studies involving mice, DNQX can block amphetamine-induced behavioral sensitization, indicating its potential influence on dopaminergic pathways. This suggests that DNQX may interact with both excitatory amino acid receptors and dopaminergic systems, contributing to its complex neuropharmacological profile .

The synthesis of DNQX typically involves the nitration of quinoxaline derivatives. A common method includes:

  • Starting Material: Quinoxaline is used as the base compound.
  • Nitration: The quinoxaline undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 6 and 7 positions.
  • Formation of Dione: The resulting compound is then treated to form the dione structure characteristic of DNQX.

This process yields a high-purity product suitable for research applications .

DNQX is primarily utilized in neuropharmacology for:

  • Research on Synaptic Transmission: It serves as a tool for studying glutamate receptor function and synaptic plasticity.
  • Neuroprotective Studies: Its ability to enhance retinal ganglion cell survival makes it relevant in research targeting neurodegenerative diseases.
  • Behavioral Studies: DNQX is employed to investigate the role of AMPA receptors in drug addiction and reward mechanisms .

Interaction studies involving DNQX have revealed its capacity to modulate various neurotransmitter systems:

  • Glutamatergic System: As an antagonist, it inhibits glutamate-mediated excitatory signaling.
  • Dopaminergic System: DNQX impacts dopamine release in response to psychostimulants like cocaine, suggesting its role in reward pathways .
  • Neuronal Survival Mechanisms: Research indicates that DNQX may activate protective pathways that enhance neuronal survival under stress conditions .

DNQX shares structural and functional characteristics with several other compounds that also act on glutamate receptors. Here are some similar compounds:

Compound NameTypeUnique Features
6-Nitroquinoxaline-2,3-dioneAMPA receptor antagonistLess potent than DNQX; primarily used for research
NBQX (N-tert-butyl-2-(4-(methylsulfonyl)phenyl)thiazole-4-carboxamide)AMPA receptor antagonistMore selective for AMPA receptors; used in pain studies
Kynurenic AcidNMDA receptor antagonistEndogenous compound; involved in neuroprotection
PerampanelAMPA receptor antagonistUsed clinically for epilepsy; longer half-life

Uniqueness of DNQX: Unlike many other antagonists, DNQX not only inhibits AMPA/kainate receptors but also exhibits complex interactions with dopaminergic systems and neuroprotective properties, making it a versatile tool in both basic and applied neuroscience research .

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

252.01308386 g/mol

Monoisotopic Mass

252.01308386 g/mol

Heavy Atom Count

18

UNII

62T278S1MX

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Other CAS

2379-57-9

Wikipedia

DNQX

Dates

Modify: 2023-08-15

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